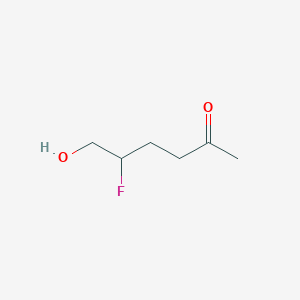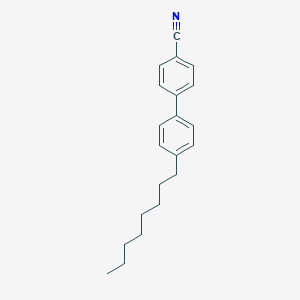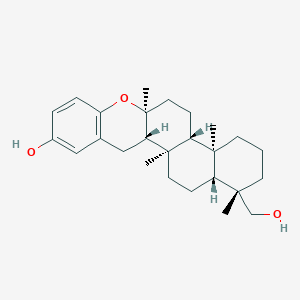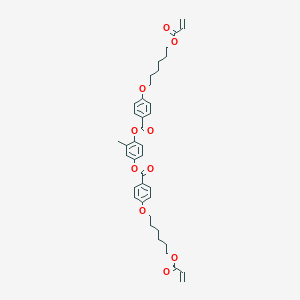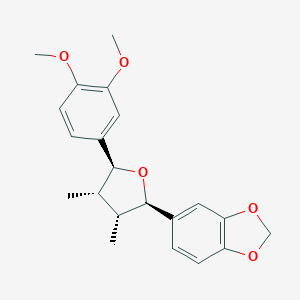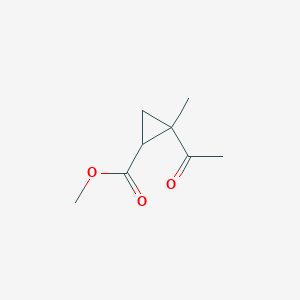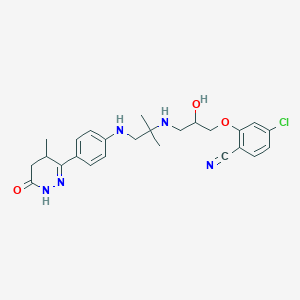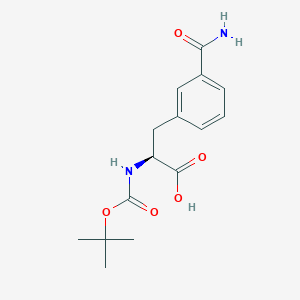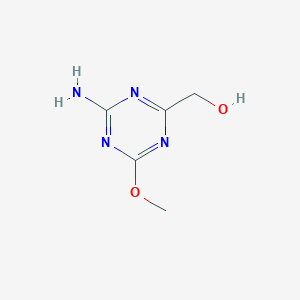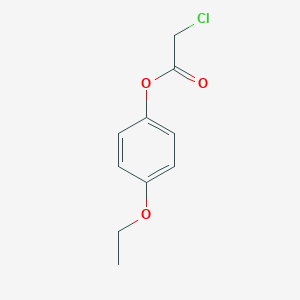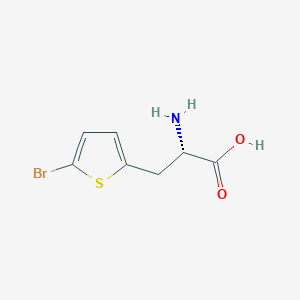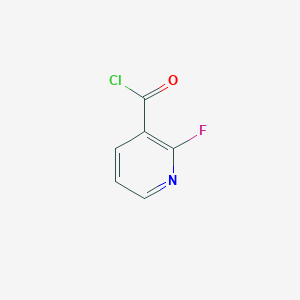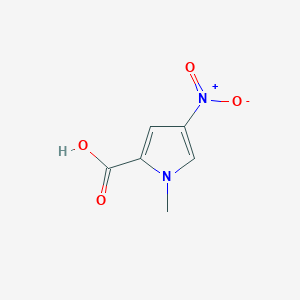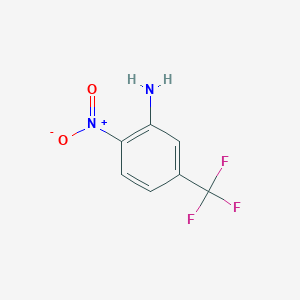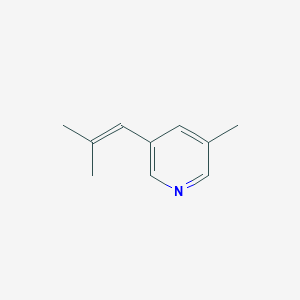
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine, also known as nicotine, is a natural alkaloid found in tobacco plants. Nicotine is widely known for its addictive properties and adverse health effects. However, in recent years, nicotine has gained attention for its potential therapeutic applications in various diseases.
Mecanismo De Acción
Nicotine acts as an agonist at the nAChRs, which are ligand-gated ion channels. Upon binding of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine to the nAChRs, the ion channels open, leading to the influx of cations, such as sodium, calcium, and potassium, into the cells. This results in the depolarization of the cell membrane, leading to the release of neurotransmitters and the activation of various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Nicotine has various biochemical and physiological effects on the body, including increased heart rate, blood pressure, and respiration. Nicotine can also stimulate the release of various hormones, such as adrenaline, cortisol, and growth hormone. In the brain, 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine can enhance cognitive function, such as attention, memory, and learning. Nicotine can also modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nicotine has several advantages and limitations for lab experiments. One advantage is that 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine is readily available and relatively inexpensive. Nicotine can also be easily administered to animals via various routes, such as intraperitoneal injection, subcutaneous injection, and oral gavage. However, one limitation is that 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine has a narrow therapeutic window, and high doses can lead to toxicity and adverse effects. Additionally, 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine can be rapidly metabolized and eliminated from the body, leading to a short duration of action.
Direcciones Futuras
Nicotine has several potential future directions for research. One area of research is the development of novel nAChR agonists and antagonists for the treatment of various diseases. Another area of research is the identification of the specific nAChR subtypes that are involved in the therapeutic effects of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine. Additionally, the development of new methods for the delivery of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine, such as transdermal patches and inhalers, may improve the therapeutic efficacy and reduce the adverse effects of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine. Finally, the investigation of the long-term effects of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine on the body, including its effects on aging and longevity, may provide new insights into the potential benefits and risks of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine use.
Métodos De Síntesis
Nicotine can be synthesized by the reaction of pyridine with acetaldehyde and methylamine. The reaction yields a racemic mixture of two enantiomers, which can be separated by chromatography. Alternatively, 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine can also be extracted from tobacco leaves using various solvents.
Aplicaciones Científicas De Investigación
Nicotine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD). Nicotine acts on the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in various physiological processes, including learning, memory, attention, and mood regulation. Nicotine can also modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the pathophysiology of various diseases.
Propiedades
Número CAS |
111422-57-2 |
|---|---|
Nombre del producto |
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3-methyl-5-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)4-10-5-9(3)6-11-7-10/h4-7H,1-3H3 |
Clave InChI |
ORWYDLYKSUAGFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)C=C(C)C |
SMILES canónico |
CC1=CC(=CN=C1)C=C(C)C |
Sinónimos |
Pyridine, 3-methyl-5-(2-methyl-1-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



